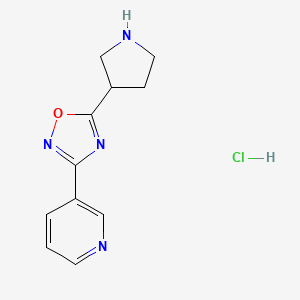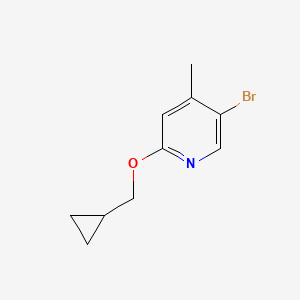
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid
Übersicht
Beschreibung
®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid is a chiral compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group.
Chlorination: The phenyl ring is chlorinated to introduce the chloro substituent.
Coupling Reaction: The protected amino acid is coupled with the desired propionic acid derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc protecting group.
Substitution: The chloro substituent on the phenyl ring can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid is used as a building block in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms due to its ability to form stable peptide bonds.
Medicine
In medicine, it is used in the development of peptide-based drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for research and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets include amino acids and peptide chains, and the pathways involved are those related to peptide bond formation and cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-phenyl-propionic acid: Similar structure but lacks the chloro substituent.
®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methyl-phenyl)-propionic acid: Similar structure but has a methyl group instead of a chloro group.
Uniqueness
The presence of the chloro substituent in ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid makes it unique, as it can undergo specific substitution reactions that other similar compounds cannot
Eigenschaften
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGXZWIGRRRZMG-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C4=CC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123853 | |
| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280787-14-5 | |
| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)

![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)
![{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1408270.png)




![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)



